Home > Products > Screening Compounds P114480 > 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline - 894426-67-6

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

Catalog Number: EVT-3195512
CAS Number: 894426-67-6
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from quinazoline, a bicyclic structure that has been extensively studied for its pharmacological properties. The specific compound can be identified by its CAS number 894426-67-6 and has been synthesized as an intermediate in the development of various pharmaceuticals, including potential anti-cancer agents .

Synthesis Analysis

The synthesis of 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline typically involves several steps, utilizing various reagents and conditions to achieve the desired structure.

Synthetic Route

  1. Formation of the Quinazoline Core: The synthesis starts with the preparation of the quinazoline core, often through condensation reactions involving 2-aminoanilines and carbonyl compounds.
  2. Chlorination: The introduction of the chloro group can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
  3. Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  4. Piperazine Attachment: The piperazine moiety is attached through nucleophilic substitution reactions, where a piperazine derivative reacts with the quinazoline core.
  5. Final Purification: The crude product is purified through techniques such as recrystallization or chromatography to yield the final compound .

Technical Parameters

The synthesis typically operates under controlled temperatures (often around 40-80 °C) and utilizes solvents such as dichloromethane or dimethylformamide to facilitate reactions. Yields can vary based on reaction conditions but are often reported between 58% to 80% .

Molecular Structure Analysis

The molecular formula of 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is C17H23ClN4O2C_{17}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 350.84 g/mol.

Structural Features

  • Chloro Group: Positioned at the 4th carbon of the quinazoline ring, contributing to its reactivity.
  • Methoxy Group: Located at the 7th position, enhancing lipophilicity and potential biological activity.
  • Piperazine Moiety: The presence of a piperazine ring provides basic properties, which may facilitate interactions with biological targets.

Stereochemistry

The compound exhibits specific stereochemical configurations that may influence its biological activity and interaction with target receptors .

Chemical Reactions Analysis

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline participates in various chemical reactions:

Types of Reactions

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation/Reduction: The compound may be subjected to oxidation or reduction reactions, altering its functional groups and potentially modifying its biological activity.
  3. Rearrangements: Under certain conditions, structural rearrangements may occur that could affect its pharmacological properties.

Common Reagents and Conditions

Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and sodium methoxide (for substitution) are commonly employed in these reactions .

Mechanism of Action

While detailed mechanisms specific to this compound are not extensively documented, it is known that quinazolines often exhibit their biological effects through interactions with various enzymes and receptors.

Potential Mechanisms

  1. Enzyme Inhibition: Compounds like this may inhibit kinases or other enzymes involved in cell signaling pathways.
  2. Receptor Binding: The piperazine moiety enhances binding affinity to certain receptors, potentially influencing cellular responses.
  3. Gene Expression Modulation: By affecting signaling pathways, these compounds may alter gene expression profiles within cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary but is typically reported around 200 °C depending on purity and formulation .
Applications

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline has several significant applications in scientific research:

Medicinal Chemistry

As an intermediate in synthesizing other pharmacologically active compounds, it plays a crucial role in developing new drugs targeting various diseases, particularly cancers.

Biological Research

Its structural characteristics make it valuable for studying enzyme interactions and receptor binding mechanisms, contributing to our understanding of drug action at the molecular level.

Potential Therapeutic Uses

Given its chemical structure, this compound may have applications in treating conditions related to aberrant cell signaling pathways, including cancer and possibly other diseases influenced by kinase activity .

Introduction to 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline in Targeted Therapeutic Research

Historical Context of Quinazoline Derivatives in Kinase Inhibition

Quinazoline derivatives represent a cornerstone in kinase inhibitor drug discovery, with their development trajectory intrinsically linked to targeting oncogenic tyrosine kinases. Early work identified the quinazoline core as a privileged scaffold capable of mimicking ATP binding within kinase domains, leading to potent inhibition of signal transduction pathways. Seminal patents like US5770599A demonstrated the significance of 4-anilinoquinazolines as selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase activity, establishing critical structure-activity relationship (SAR) principles [7]. This foundational research revealed that substitutions at positions 6 and 7 of the quinazoline ring profoundly influenced potency and selectivity. The discovery of gefitinib and erlotinib—first-generation EGFR inhibitors—validated the therapeutic potential of quinazoline-based architectures in oncology, setting the stage for structural refinements to overcome drug resistance and improve pharmacokinetic profiles. Subsequent generations incorporated solubilizing side chains, such as piperazine moieties, to enhance bioavailability and modulate target engagement kinetics against mutant kinases [4] [7].

Structural Evolution Toward 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

The specific compound 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline (CAS: 894426-67-6) exemplifies rational structural evolution from early quinazoline kinase inhibitors. Key structural features include:

  • Quinazoline Core: Serves as the ATP-competitive pharmacophore, with the 4-chloro group acting as a leaving site for nucleophilic displacement by anilino substituents in active metabolites or final drug candidates.
  • 6-Alkoxy Linker: A propoxy chain at position 6 provides spatial flexibility, positioning the 4-methylpiperazine moiety optimally for interactions with solvent-exposed kinase regions.
  • 7-Methoxy Group: Enhances electron density and sterically blocks undesirable metabolic oxidation.
  • 4-Methylpiperazine: Imparts water solubility and basicity (predicted pKa ~7.63), crucial for cellular permeability and bioavailability [8].

  • Table 1: Key Structural Descriptors and Physicochemical Properties

    PropertyValueSource
    CAS Registry Number894426-67-6 [1] [2]
    Molecular FormulaC₁₇H₂₃ClN₄O₂ [1] [5]
    Molecular Weight350.84 g/mol [1] [8]
    SMILESCN1CCN(CCCOC2=CC3=C(Cl)N=CN=C3C=C2OC)CC1 [2]
    IUPAC Name4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline [5]
    LogP (Predicted)1.86–2.31 [3] [8]
    Topological Polar Surface Area50.72 Ų [2]

This structure diverges critically from analogs like 4-Chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline (CAS: 264208-55-1, MDL: MFCD26394839), where positional isomerism of the methoxy and alkoxy groups alters kinase binding affinity [3] [8]. Similarly, replacing the methylpiperazine with morpholine (e.g., 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, CAS: 199327-59-8) reduces basicity and impacts target selectivity [6] [9].

Rationale for Design: Targeting Oncogenic Signaling Pathways

The strategic incorporation of the 4-methylpiperazin-1-ylpropoxy side chain directly addresses pharmacokinetic and target engagement challenges inherent in earlier quinazoline inhibitors:

  • Solubility-Bioavailability Optimization: The ionizable piperazine nitrogen (pKa ~7.6) enables salt formation and enhances aqueous solubility at physiological pH, countering the lipophilicity of the quinazoline core. This balances membrane permeability and systemic exposure [8].
  • Kinase Selectivity Profiling: The 3-(4-methylpiperazin-1-yl)propoxy side chain’s length and basicity were engineered to engage specific residues in the HER (EGFR/ErbB) family kinase domains. Molecular modeling suggests the propoxy linker accesses a hydrophobic cleft adjacent to the ATP-binding site, while the methylpiperazine forms electrostatic interactions with conserved aspartate residues. This confers dual inhibitory potential against EGFR and HER2, pivotal drivers in carcinomas like NSCLC and breast cancer [4] [7].
  • Pro-Drug Functionality: The 4-chloro group provides a synthetic handle for derivatization into active anilinoquinazoline inhibitors. For instance, this intermediate is utilized in synthesizing sapitinib (AZD8931), a potent inhibitor of EGFR, HER2, and HER3 signaling [4]. Displacement by anilines like 3-chloro-2-fluoroaniline generates compounds with sub-nanomolar IC₅₀ values in cellular proliferation assays [4].

  • Table 2: Structural Analogs and Their Therapeutic Targets

    Compound StructureCAS NumberPrimary Kinase TargetsKey Distinction
    4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline894426-67-6EGFR/HER2Clinical intermediate (e.g., sapitinib)
    4-Chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline264208-55-1EGFRPositional isomerism at methoxy/alkoxy
    4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine199327-59-8PDGFR/VEGFRMorpholine imparts distinct selectivity

This targeted design underscores its role as a versatile chemical intermediate in developing next-generation kinase inhibitors. Its synthesis and optimization, documented across supplier catalogs and patent literature, highlight its consistent application in producing compounds with refined efficacy against resistant tumor phenotypes driven by aberrant HER signaling [1] [4] [10].

  • Summary Table of Compounds Mentioned
    Compound NameCAS Number
    4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline894426-67-6
    4-Chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline264208-55-1
    4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine199327-59-8
    Sapitinib (AZD8931)848942-61-0

Properties

CAS Number

894426-67-6

Product Name

4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

IUPAC Name

4-chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline

Molecular Formula

C17H23ClN4O2

Molecular Weight

350.8 g/mol

InChI

InChI=1S/C17H23ClN4O2/c1-21-5-7-22(8-6-21)4-3-9-24-16-10-13-14(11-15(16)23-2)19-12-20-17(13)18/h10-12H,3-9H2,1-2H3

InChI Key

HNWMZULUQHJZFN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.